molecular formula C20H26N2O4S2 B5723494 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No. B5723494
M. Wt: 422.6 g/mol
InChI Key: KKNWTJKVNGCVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells and a reduction in inflammation.

Biochemical And Physiological Effects

1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes that are necessary for cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells. Inflammation is also reduced by this compound due to its ability to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying protein-protein interactions. Additionally, this compound has potential applications in medicine and pharmacology, making it a valuable compound for drug discovery.
The limitations of using 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine. These include:
1. Further investigation of its potential use as an anti-cancer agent.
2. Exploration of its potential applications in drug delivery systems.
3. Investigation of its potential use as an anti-inflammatory agent.
4. Further research to fully understand its mechanism of action.
5. Development of new synthesis methods for this compound.
6. Exploration of its potential use in other scientific fields, such as biochemistry and pharmacology.
Conclusion
In conclusion, 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a valuable compound that has potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes and proteins makes it a useful tool for studying protein-protein interactions. Additionally, its potential applications in medicine and pharmacology make it a valuable compound for drug discovery. Further research is needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 3,4-dimethylphenylsulfonyl chloride in the presence of a base. The resulting product is then reacted with piperazine to obtain the final compound.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been used as a tool to study protein-protein interactions. In pharmacology, this compound has been investigated for its potential use as a drug delivery system.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15-5-8-20(18(4)13-15)28(25,26)22-11-9-21(10-12-22)27(23,24)19-7-6-16(2)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNWTJKVNGCVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

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